(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is an organic compound with the molecular formula C12H7ClN2O3 It is characterized by the presence of a chloro-nitrophenyl group and a dihydropyridinyl group connected via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3,6-dihydro-2H-pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: (4-amino-3-chlorophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone.
Substitution: (4-substituted-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone.
Oxidation: (4-chloro-3-nitrophenyl)-(pyridin-1-yl)methanone.
Scientific Research Applications
(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, while the dihydropyridinyl group can interact with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-3-nitrophenyl)-(phenyl)methanone: Similar structure but with a phenyl group instead of a dihydropyridinyl group.
(4-chloro-3-nitrophenyl)-(cyclopropyl)methanone: Similar structure but with a cyclopropyl group instead of a dihydropyridinyl group
Uniqueness
(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is unique due to the presence of the dihydropyridinyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with phenyl or cyclopropyl groups, making this compound valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h1-2,4-5,8H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNASUWTQTXPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.